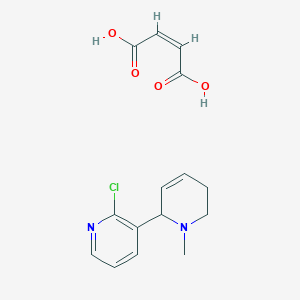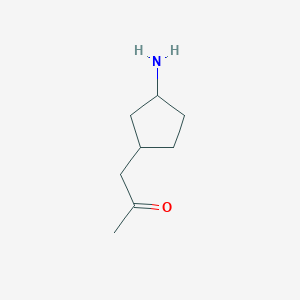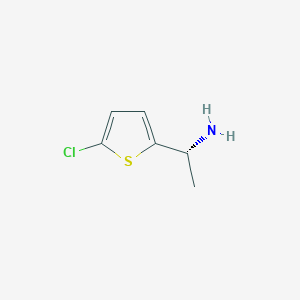
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl group, a methylamino group, and a 4-methoxybenzylthio group attached to a propanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Thioether formation: The 4-methoxybenzylthio group is introduced through a nucleophilic substitution reaction.
Coupling reaction: The protected amino acid is coupled with the thioether derivative using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methylbenzyl)thio)propanoic acid
- ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-ethoxybenzyl)thio)propanoic acid
- ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-chlorobenzyl)thio)propanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid is unique due to the presence of the 4-methoxybenzylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C17H25NO5S |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)23-16(21)18(4)14(15(19)20)11-24-10-12-6-8-13(22-5)9-7-12/h6-9,14H,10-11H2,1-5H3,(H,19,20)/t14-/m0/s1 |
Clave InChI |
AXYOXUYJDMPEEX-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(CSCC1=CC=C(C=C1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)





![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)



![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)
![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)


